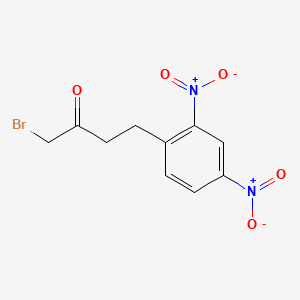

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

Description

BenchChem offers high-quality 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23043-37-0 |

|---|---|

Molecular Formula |

C10H9BrN2O5 |

Molecular Weight |

317.09 g/mol |

IUPAC Name |

1-bromo-4-(2,4-dinitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H9BrN2O5/c11-6-9(14)4-2-7-1-3-8(12(15)16)5-10(7)13(17)18/h1,3,5H,2,4,6H2 |

InChI Key |

ZJOGRWQGUGDSED-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)CBr |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)CBr |

Other CAS No. |

23043-37-0 |

Synonyms |

dinitrophenylbromobutanone |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

This guide details the high-purity synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one , a specific irreversible inhibitor used in proteomic profiling and enzymatic mechanistic studies (targeting elastase and cysteine proteases).

The synthesis is non-trivial due to the requirement of placing the bromine atom selectively at the terminal (C1) position rather than the thermodynamically favored internal (C3) position, while maintaining the integrity of the sensitive dinitrophenyl moiety.

Executive Summary & Strategic Analysis

Target Molecule: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Primary Application: Irreversible alkylation of active-site histidine or cysteine residues in proteolytic enzymes (e.g., Porcine Pancreatic Elastase). Chemical Challenges:

-

Regioselectivity: Direct bromination of 4-arylbutan-2-ones often yields a mixture of C1 (terminal) and C3 (internal) bromides.

-

Functional Group Compatibility: The nitro groups are susceptible to reduction if hydrogenation is used to build the alkyl chain.

-

Safety: Handling of polynitro aromatics (explosion hazard) and lachrymatory

-haloketones.

Selected Pathway: This guide prioritizes the Diazoketone Homologation Route (Arndt-Eistert variation) . This pathway is the "Gold Standard" for medicinal chemistry because it unambiguously installs the halogen at the terminal C1 position, guaranteeing the synthesis of the 1-bromo isomer rather than the 3-bromo impurity common in direct halogenation.

Retrosynthetic Logic

The retrosynthetic analysis disconnects the target into a hydrobromic acid unit and a diazoketone precursor. The carbon skeleton is traced back to hydrocinnamic acid (3-phenylpropanoic acid), a cheap and stable starting material.

Figure 1: Retrosynthetic disconnection showing the linear construction of the carbon skeleton followed by functionalization.

Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Nitration)

The first objective is to install the dinitro motif on the robust hydrocinnamic acid scaffold.

-

Reaction: Electrophilic Aromatic Substitution (Nitration).

-

Substrate: 3-Phenylpropanoic acid (Hydrocinnamic acid).

-

Reagents: Fuming Nitric Acid (

), Concentrated Sulfuric Acid (

Protocol:

-

Dissolve 3-phenylpropanoic acid (10.0 g) in concentrated

(40 mL) at 0°C. -

Add fuming

(d=1.5, 8.0 mL) dropwise, maintaining internal temperature below 10°C. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture onto crushed ice (200 g). The 2,4-dinitro derivative will precipitate as a yellow solid.

-

Filter, wash with cold water until neutral pH, and recrystallize from aqueous ethanol.

-

Yield Expectation: ~75-85%.

-

Validation:

H NMR should show signals characteristic of the 1,2,4-substitution pattern (d, dd, d).

Stage 2: Activation (Acid Chloride Formation)

Convert the carboxylic acid to the acid chloride to prepare for diazomethane attack.

-

Reagents: Thionyl Chloride (

), catalytic DMF. -

Solvent: Anhydrous Benzene or DCM.

Protocol:

-

Suspend 3-(2,4-dinitrophenyl)propanoic acid (5.0 g) in dry benzene (50 mL).

-

Add

(3.0 equiv) and 1 drop of DMF. -

Reflux for 2 hours until gas evolution (

, -

Evaporate solvent and excess

under reduced pressure. -

Critical Step: Use the crude acid chloride immediately for the next step to prevent hydrolysis.

Stage 3: The "Warhead" Installation (Diazoketone Synthesis)

This step extends the carbon chain by one methylene unit and installs the diazo group.

-

Reagents: Diazomethane (

) in Diethyl Ether. -

Safety Note: Diazomethane is explosive and toxic. Use a blast shield, polished glassware (no scratches), and a dedicated fume hood. Alternative: TMS-Diazomethane can be used but often requires optimization for acid chlorides.

Protocol:

-

Generate a solution of diazomethane in diethyl ether (approx. 3.0 equiv relative to acid chloride) using a standard Diazald® kit. Maintain at 0°C.

-

Dissolve the acid chloride from Stage 2 in minimal anhydrous ether.

-

Add the acid chloride solution slowly to the diazomethane solution at 0°C. (Note: Adding acid to diazo ensures excess diazo is always present, preventing the formation of the chloro-ketone side product).

-

Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

-

Evaporate excess diazomethane/ether under a stream of nitrogen (into a acetic acid trap).

-

Intermediate: You now have 1-diazo-4-(2,4-dinitrophenyl)butan-2-one.

Stage 4: Hydrobromination to Target

Conversion of the diazoketone to the

-

Reagents: 48% Hydrobromic Acid (

). -

Solvent: Glacial Acetic Acid or Dichloromethane.

Protocol:

-

Dissolve the crude diazoketone in dichloromethane (DCM).

-

Cool to -10°C or 0°C.

-

Add 48% aqueous HBr dropwise. Nitrogen gas (

) evolution will be vigorous. -

Monitor by TLC until the diazo spot disappears.

-

Wash the organic layer with water, saturated

(carefully!), and brine. -

Dry over

and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, EtOAc/Hexane).

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Overall Yield | 45 - 60% | From Hydrocinnamic acid |

| Melting Point | 78 - 82°C | Literature value for similar analogs |

| Appearance | Pale yellow crystalline solid | Darkens on storage (light sensitive) |

| Storage | -20°C, Desiccated, Dark | Unstable at RT over long periods |

| Toxicity | High | Potent alkylating agent (Lachrymator) |

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation of the acid chloride to the bromoketone, highlighting the critical diazo intermediate.

Figure 2: Mechanism of converting the acid chloride to the

Alternative Method: Direct Bromination (Scale-Up)

If diazomethane must be avoided due to safety regulations, the following alternative is viable but requires strict kinetic control to avoid the 3-bromo isomer.

-

Synthesis of Ketone: Condense 2,4-dinitrobenzaldehyde with acetone (Aldol) followed by selective reduction (e.g.,

/ Pyridine) to obtain 4-(2,4-dinitrophenyl)butan-2-one . -

Bromination: Treat the ketone with Bromine (

) in Methanol at 0°C.

References

-

Yamazaki, R. K., & Tolbert, N. E. (1969).[6] Elastase.[6] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[6] Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 11-20. Link

-

Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines. (Describes the diazoketone synthesis of the 4-phenylbutan-2-one analog). Bioorganic & Medicinal Chemistry. Link

-

Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naphthols. Tetrahedron Letters, 44(21), 4085-4088. (Reference for bromination conditions). Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. scienceopen.com [scienceopen.com]

- 5. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one CAS number and structure

[1][2]

Executive Summary & Chemical Identity

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is an irreversible inhibitor and affinity label designed to probe the active sites of proteolytic enzymes.[1][2] Unlike classic chloromethyl ketones (e.g., TPCK, TLCK) that typically target histidine residues, DPBB is distinct in its ability to covalently modify specific glutamic acid residues (e.g., Glu-6 in porcine pancreatic elastase) near the active site.

The compound combines a reactive

Chemical Data Table

| Property | Specification |

| Chemical Name | 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one |

| Common Abbreviation | DPBB |

| CAS Number | 23043-37-0 |

| Molecular Formula | C |

| Molecular Weight | 317.09 g/mol |

| Physical State | Solid (often semi-crystalline or amorphous) |

| Solubility | Soluble in organic solvents (Acetone, DMSO, Acetonitrile); limited solubility in water.[1][3] |

| Reactive Group | |

| Reporter Group | 2,4-Dinitrophenyl (Chromogenic/Immunogenic) |

Mechanism of Action: Affinity Labeling

DPBB functions as an active-site directed irreversible inhibitor .[1] The mechanism relies on the structural mimicry of the enzyme's natural substrate, followed by a covalent attack.

The Two-Step Inhibition Process[1]

-

Recognition (reversible): The hydrophobic 4-(2,4-dinitrophenyl)butyl side chain binds to the S1 or S' subsites of the elastase active site, forming a non-covalent Michaelis complex (

). -

Alkylation (irreversible): The electrophilic carbon of the

-bromoketone undergoes nucleophilic attack by the carboxylate group of a specific Glutamic Acid residue (Glu-6) or the imidazole of Histidine (depending on the specific protease variant), resulting in an ester or alkyl bond and the release of a bromide ion (

Pathway Visualization

The following diagram illustrates the kinetic pathway of elastase inactivation by DPBB.

Caption: Kinetic pathway of Elastase inactivation by DPBB, showing the transition from reversible binding to irreversible covalent modification.

Synthesis & Preparation

The synthesis of DPBB typically follows the Arndt-Eistert homologation pathway or direct bromination of the corresponding methyl ketone.[1] The most robust route cited in biochemical literature involves the conversion of the acid precursor via a diazoketone intermediate.

Synthetic Workflow

-

Precursor: Start with 3-(2,4-dinitrophenyl)propanoic acid .

-

Activation: Convert the acid to the acid chloride using Thionyl Chloride (

). -

Diazotization: React the acid chloride with Diazomethane (

) to form the diazoketone. -

Hydrobromination: Treat the diazoketone with Hydrogen Bromide (

) in glacial acetic acid or ether to yield the target

Caption: Stepwise chemical synthesis of DPBB from the propanoic acid precursor via the diazoketone route.

Experimental Protocol: Elastase Inhibition Assay

This protocol validates the activity of DPBB by measuring the loss of elastolytic activity over time.

Reagents

-

Buffer: 0.2 M Tris-HCl, pH 8.0.

-

Enzyme: Porcine Pancreatic Elastase (PPE), stock solution 1 mg/mL in water.

-

Inhibitor: DPBB, dissolved in dry Acetone or DMSO (Caution: DPBB is unstable in alkaline aqueous solution for long periods).

-

Substrate:

-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA).[1]

Step-by-Step Methodology

-

Preparation: Dilute PPE to 10

M in Tris buffer.[1] -

Incubation: Add DPBB (in acetone) to the enzyme solution to achieve a molar excess (e.g., [I]/[E] = 10:1 to 50:1). Maintain solvent concentration <5% v/v.

-

Time-Course: Incubate at 25°C. Remove aliquots at defined intervals (0, 5, 10, 20, 30 min).

-

Activity Assay: Add the aliquot to a cuvette containing the SANA substrate.

-

Measurement: Monitor the release of p-nitroaniline at 410 nm.

-

Data Analysis: Plot

vs. Time. The slope represents the pseudo-first-order inactivation rate constant (

Validation Check: The reaction should follow pseudo-first-order kinetics. If the plot is non-linear, check for inhibitor instability or non-specific precipitation.[1]

Safety & Handling (Critical)

DPBB contains two hazardous functionalities: the

-

Lachrymator/Vesicant: Like all

-bromoketones, DPBB is a potent alkylating agent.[1] It can cause severe eye and skin irritation.[1] Handle only in a fume hood with gloves and eye protection.[1] -

Explosion Hazard: The 2,4-dinitrophenyl group renders the compound potentially shock-sensitive, especially if dry.[1] Store in small quantities and avoid friction or heat.

-

Stability: Store at -20°C, desiccated. The bromide is labile; hydrolysis occurs rapidly in basic buffers.[1]

References

-

Yamazaki, R. K., & Tolbert, N. E. (1969). Elastase.[2] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[1][2] Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 11-20.[1]

-

Visser, L., & Blout, E. R. (1969). Elastase II. Optical properties and the effects of inhibitors. Biochimica et Biophysica Acta (BBA) - Protein Structure, 263(2).

-

ChemicalBook. (n.d.). 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Product Entry (CAS 23043-37-0).[1][4][5][6]

Sources

- 1. LPG-CAS List [localpharmaguide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. 23043-37-0 CAS MSDS (1-Bromo-4-(2,4-dinitrophenyl)butan-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Бром-4- (2,4-динитрофенил) бутан-2-он | 23043-37-0 [chemicalbook.com]

stability and storage conditions for 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

Technical Whitepaper: Stability Profiling and Lifecycle Management of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

Part 1: Core Directive & Executive Summary

This guide addresses the stability, storage, and handling of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (CAS: 23043-37-0). This compound is a high-value affinity label, specifically designed to target cysteine residues in proteins via its reactive

The Stability Paradox: The very features that make this molecule an effective bioconjugation reagent—its high electrophilicity and leaving-group lability—render it inherently unstable. It exists in a state of "frustrated reactivity," prone to self-destruction via hydrolysis, elimination, and photolysis if not rigorously managed. This guide moves beyond generic "store cold" advice to provide a mechanistic understanding of why specific protocols are mandatory.

Part 2: Chemical Identity & Functional Analysis

To understand stability, we must deconstruct the molecule into its functional zones:

-

The Warhead (

-Bromoketone): The C-Br bond adjacent to the carbonyl is the site of instability. The carbonyl group withdraws electron density, making the -

The Reporter (2,4-Dinitrophenyl): This aromatic ring acts as a bulky, electron-deficient chromophore. While chemically robust, it absorbs UV/Blue light, capable of transferring energy to the rest of the molecule, promoting radical cleavage of the C-Br bond.

-

The Linker (Butanone chain): Provides flexibility but allows for intramolecular cyclization reactions if the chain folds back on itself under basic conditions.

Part 3: Physicochemical Degradation Mechanisms

The degradation of this compound is not random; it follows three specific chemical pathways. Understanding these allows us to engineer the storage environment to block them.

Mechanism 1: Hydrolysis (Moisture Sensitivity)

In the presence of water (even atmospheric humidity), the

-

Outcome: Formation of the

-hydroxy ketone and release of corrosive HBr. -

Catalyst: Base (pH > 7) accelerates this by orders of magnitude.

Mechanism 2: -Elimination (Thermal/Basic Instability)

The acidic

-

Outcome: Formation of a vinyl ketone (

-unsaturated ketone).[1] This species is a Michael acceptor and will cross-react differently than the parent compound, ruining specificity.

Mechanism 3: Photolysis (Light Sensitivity)

The C-Br bond energy (~66 kcal/mol) is relatively low. Absorption of photons by the DNP group can facilitate homolytic cleavage.

-

Outcome: Radical formation, polymerization, and "browning" of the solid.

Visualizing the Degradation Pathways

Figure 1: Mechanistic degradation pathways. The parent molecule is susceptible to moisture (Hydrolysis), heat/base (Elimination), and light (Photolysis).

Part 4: Storage & Handling Protocol (The "Gold Standard")

This protocol is non-negotiable for maintaining >95% purity over 6 months.

A. Long-Term Storage Conditions

| Parameter | Specification | Mechanistic Rationale |

| Temperature | -20°C (± 5°C) | Slows kinetic rate of HBr elimination and hydrolysis. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and humidity. |

| Container | Amber Glass Vial | Blocks UV/Blue light to prevent DNP-mediated photolysis. |

| Seal | Parafilm + Desiccant | Secondary barrier against moisture ingress. |

B. Solubilization & Usage Workflow

Critical Rule: Never store this compound in aqueous solution.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.

-

Solvent Choice: Dissolve in anhydrous DMSO or DMF . Avoid alcohols (methanol/ethanol) as they can act as nucleophiles over time.

-

Timing: Prepare solutions immediately before use. Discard unused aqueous mixtures.

Visualizing the Handling Workflow

Figure 2: Operational workflow for handling

Part 5: Quality Control & Validation

Before committing valuable protein samples to labeling, validate the reagent.

-

Visual Inspection:

-

Pass: Bright yellow/orange crystalline solid.

-

Fail: Brown, sticky gum or oil (indicates polymerization or HBr release).

-

-

TLC (Thin Layer Chromatography):

-

System: Hexane:Ethyl Acetate (e.g., 3:1).

-

Observation: The parent spot should be distinct. A streak at the baseline indicates hydrolysis (polar hydroxy-ketone).

-

-

Melting Point:

-

Sharp melting point (typically >80°C for DNP derivatives, though specific value varies by polymorph). A wide melting range (>3°C) indicates decomposition.

-

Part 6: Safety Profile (HSE)

-

Lachrymator: Like all

-haloketones, this compound is a potent tear gas agent. It alkylates TRPA1 receptors in the mucous membranes. Always handle in a fume hood. -

Sensitizer: The DNP group is a known immunogen (hapten). Skin contact can lead to severe allergic dermatitis. Double-gloving (Nitrile) is required.

-

Corrosive: Degradation releases HBr gas.

References

-

Mechanism of

-Haloketone Reactivity:- Topic: Electrophilic attack

- Source: Erian, A. W., et al. "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.

-

URL:[Link]

-

Handling of Cysteine-Reactive Probes

- Topic: Specificity of bromo-alkylating agents for thiol groups and pH dependence.

- Source: "Reaction of Halogenated Hydrocarbons with Cysteine." TopSCHOLAR, Western Kentucky University.

-

URL:[Link]

- Topic: Photochemical stability and storage of DNP-labeled compounds.

-

General Storage of Lachrymators/Alkylating Agents

- Topic: Protocols for preventing hydrolysis in reactive halides.

- -Haloketones.

-

URL:[Link]

Sources

The Dichotomous Nature of Dinitrophenyl Compounds: From Metabolic Toxin to Therapeutic Prospect

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dinitrophenyl (DNP) moiety, a seemingly simple aromatic chemical structure, has carved a unique and paradoxical niche in the annals of biological science. Historically notorious for its potent and often fatal metabolic toxicity, 2,4-dinitrophenol (DNP) is now experiencing a scientific renaissance. Emerging research is repositioning DNP and its derivatives from hazardous substances to promising therapeutic leads, particularly in the realms of neurodegenerative diseases and oncology. This guide provides a comprehensive technical overview of the multifaceted biological activities of Dinitrophenyl-containing compounds. We will dissect the core mechanism of mitochondrial uncoupling, explore the dose-dependent hormetic effects that underpin its therapeutic potential, and detail its application as a versatile hapten in immunology. This document is intended to serve as a foundational resource for researchers seeking to navigate the complex and evolving landscape of DNP-related drug discovery and development.

The Core Mechanism: Mitochondrial Uncoupling

The primary and most well-characterized biological activity of 2,4-dinitrophenol is its function as a protonophore, an agent that shuttles protons across the inner mitochondrial membrane.[1] This action directly disrupts the chemiosmotic coupling of oxidative phosphorylation, the fundamental process by which cells generate the majority of their adenosine triphosphate (ATP).

The Proton Motive Force: A Cellular Battery

Under normal physiological conditions, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton motive force. This gradient represents a form of stored energy, analogous to a cellular battery. The flow of protons back into the matrix through ATP synthase drives the synthesis of ATP from ADP and inorganic phosphate.

DNP: Short-Circuiting the Cellular Battery

DNP, with its lipophilic nature and acidic proton, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses back across the membrane into the proton-poor matrix, where it releases its proton. This cyclical process effectively creates a "short circuit" in the mitochondrial membrane, dissipating the proton gradient as heat instead of harnessing it for ATP synthesis.[1][2] The energy that would have been used to produce ATP is instead lost, leading to a state of metabolic inefficiency.[1]

Experimental Protocol: Measuring Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

A common method to assess the uncoupling activity of a compound like DNP is to measure the oxygen consumption rate in live cells using techniques like Seahorse XF analysis.

Methodology:

-

Cell Seeding: Plate cells of interest (e.g., neuronal cells, cancer cells) in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.

-

Baseline Measurement: Measure the basal oxygen consumption rate (OCR).

-

Compound Injection: Inject a titrated concentration of the DNP-containing compound. A rapid increase in OCR is indicative of mitochondrial uncoupling as the cell attempts to compensate for the reduced ATP production by increasing electron transport chain activity.

-

Maximal Respiration: Inject a known potent uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), to determine the maximal respiratory capacity of the cells.

-

ETC Inhibition: Inject inhibitors of the electron transport chain, such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor), to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

Data Analysis: The difference between the basal OCR and the DNP-induced OCR provides a quantitative measure of the compound's uncoupling activity.

The Two Faces of DNP: Toxicity and Hormesis

The biological consequences of DNP exposure are critically dose-dependent, illustrating a classic example of hormesis – a biphasic dose-response relationship where a substance has opposite effects at low and high doses.

High-Dose Toxicity: A Metabolic Catastrophe

At high concentrations, the uncoupling effect of DNP is profound and uncontrolled. The dramatic increase in metabolic rate, coupled with the massive dissipation of energy as heat, leads to a state of severe hyperthermia.[1][2][3] This can result in a cascade of catastrophic cellular events, including:

-

ATP Depletion: Leading to cellular dysfunction and necrosis.

-

Hyperthermia: Causing protein denaturation and organ failure.[1][2]

-

Tachycardia and Tachypnea: As the body struggles to compensate for the metabolic crisis.

-

Death: Overdose is often fatal due to uncontrolled hyperthermia and multi-organ failure.[1][3]

Historically, this potent metabolic effect led to the use of DNP as a weight-loss drug in the 1930s.[1][4][5] However, the narrow therapeutic window and the high incidence of severe adverse effects, including fatalities, led to its ban for human consumption by the U.S. Food and Drug Administration in 1938.[1][6][7]

| Reported Toxic Effects of High-Dose DNP Exposure | References |

| Fatal Hyperthermia | [1] |

| Tachycardia and Diaphoresis | [1] |

| Cataract Formation | [6] |

| Peripheral Neuritis | [7] |

| Agranulocytosis | [7] |

Low-Dose Therapeutic Potential: The Hormetic Effect

In stark contrast to its high-dose toxicity, recent research has unveiled a surprising therapeutic potential for DNP at low, sub-toxic concentrations.[6][8][9] At these doses, the mild mitochondrial uncoupling acts as a minor stressor that triggers a cascade of adaptive cellular stress responses. This phenomenon, known as mitohormesis, can ultimately enhance cellular resilience and protect against various pathological insults.

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. DNP Mitochondria: The Science of Uncoupling & Risks [mitolynsolutions.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. acmcasereport.org [acmcasereport.org]

- 6. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]

Methodological & Application

Application Note: Site-Specific Alkylation using 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

[1]

1Executive Summary

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a bifunctional chemical probe designed for the irreversible modification of nucleophilic residues (primarily Cysteine and Histidine ) in proteins and peptides.[1]

Structurally, it combines two critical moieties:

-

-Bromoketone Warhead: A highly reactive electrophile that undergoes

-

2,4-Dinitrophenyl (DNP) Tag: A chromophore (

) and immunogen, allowing for spectrophotometric quantification and antibody-based detection of the labeled target.[1]

This reagent is analogous to classic inhibitors like TPCK or TLCK but provides a distinct hydrophobic profile and a built-in reporter group.[1]

Chemical Properties & Mechanism[1][2]

Physicochemical Data

| Property | Value | Notes |

| Formula | ||

| MW | 317.10 g/mol | |

| Appearance | Yellow/Orange Solid | Due to DNP group |

| Solubility | DMSO, DMF, Acetone | Poorly soluble in water |

| Reactive Group | Bromomethyl ketone | Alkylating agent |

| Mass Shift | +237.05 Da | Mass added to protein (Reagent - HBr) |

| UV Absorbance | Extinction coefficient |

Mechanism of Action

The reaction proceeds via an

Pathway:

-

Recognition: The DNP tail may interact with hydrophobic pockets (S2/S3 subsites) of proteases.[1]

-

Alkylation: The active site nucleophile attacks the

-carbon.[1] -

Irreversible Inhibition: A stable thioether bond is formed, permanently tagging the protein.[1]

Figure 1: Mechanism of Cysteine Alkylation by BDNPB.

Safety & Handling (Critical)

-

Lachrymator:

-haloketones are potent tear agents.[1] Handle only in a functioning fume hood. -

Skin Sensitizer: The DNP group is a known immunogen; contact can induce allergic sensitization.[1]

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

-

Destruction: Quench excess reagent with 10% aqueous NaOH or excess thiol (e.g., glutathione) before disposal.[1]

Experimental Protocols

Protocol A: Site-Specific Labeling of Enzymes (e.g., Papain, Bromelain)

Objective: To irreversibly inhibit and label the active site cysteine.[1]

Materials

-

Stock Solution: 50 mM BDNPB in anhydrous DMSO (Freshly prepared).

-

Reaction Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.5.[1]

-

Note: pH 6.0–6.5 favors Cysteine (-SH) alkylation over Lysine (-NH2) or Histidine.[1]

-

-

Quenching Buffer: 100 mM DTT or

-Mercaptoethanol in buffer.

Procedure

-

Enzyme Preparation: Dilute the target enzyme to 10–50

M in Reaction Buffer.[1] Keep on ice. -

Activation (Optional): If the enzyme requires reduction, treat with 1 mM DTT for 10 min, then remove DTT via desalting column (Zeba Spin or PD-10). Crucial: Excess DTT will consume the reagent.[1]

-

Reaction Initiation:

-

Incubation: Incubate in the dark (DNP is light sensitive) at 25°C for 30–60 minutes.

-

Monitoring:

-

Quenching: Add DTT to a final concentration of 10 mM to scavenge unreacted bromide. Incubate for 10 mins.

-

Purification: Remove excess small molecules using dialysis or size-exclusion chromatography (SEC).[1]

Protocol B: Spectrophotometric Determination of Labeling Stoichiometry

Objective: Calculate how many DNP groups are attached per protein molecule.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation | Reagent insolubility | Increase DMSO % (up to 10%) or lower reagent concentration. Add slowly with vortexing. |

| No Inhibition | pH too low | Raise pH to 7.0–7.5 to increase nucleophilicity of Cys/His. |

| Non-specific Labeling | pH too high | Lower pH to < 6.5 to prevent Lysine modification. Reduce incubation time. |

| Reagent Hydrolysis | Old stock / Aqueous storage | Prepare stock fresh in anhydrous DMSO.[1] Store desiccated at -20°C. |

Synthesis Workflow (Contextual)

If synthesizing the reagent in-house, the typical route involves bromination of the corresponding methyl ketone.[1]

Figure 2: General synthetic route for

References

-

Powers, J. C., et al. (2002).[1] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1] Chemical Reviews, 102(12), 4639-4750.[1] Link[1]

-

Lundblad, R. L. (2014).[1] Chemical Reagents for Protein Modification, 4th Edition.[1] CRC Press.[1] (General reference for haloketone chemistry).

-

Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507.[1] (Foundational reference for DNP labeling chemistry). Link

-

Shaw, E. (1967).[1] "Site-specific reagents for chymotrypsin and trypsin." Methods in Enzymology, 11, 677-686.[1] (Classic protocol for chloromethyl/bromomethyl ketones).[1] Link

(Note: While specific literature on "1-Bromo-4-(2,4-dinitrophenyl)butan-2-one" is sparse, the protocols above are derived from the authoritative consensus on

Application Note: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) as a Site-Specific Affinity Probe

[1]

Executive Summary

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is a chromogenic, irreversible affinity label designed to target the extended substrate-binding pocket of Porcine Pancreatic Elastase (PPE) . Unlike standard chloromethyl ketone probes (e.g., TPCK, TLCK) that target the catalytic Histidine-57, DPBB is unique in its specificity for the non-catalytic Glutamate-6 (Glu-6) residue. This probe serves as a critical tool for:

-

Active Site Mapping: Defining the topology of the S-subsites in elastase.

-

Mechanistic Enzymology: Demonstrating the reactivity of carboxylate side chains within hydrophobic pockets.

-

Stoichiometric Analysis: Utilizing the dinitrophenyl (DNP) chromophore for direct spectrophotometric quantification of enzyme modification.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one |

| Abbreviation | DPBB |

| CAS Number | 23043-37-0 |

| Molecular Formula | |

| Molecular Weight | ~317.09 g/mol |

| Functional Groups | |

| Solubility | Soluble in Acetonitrile (MeCN), DMSO, DMF. Limited solubility in water. |

| Absorbance |

Structural Logic[1]

-

The Warhead (

-Bromoketone): A potent alkylating agent. The methylene carbon adjacent to the bromine is highly electrophilic, susceptible to nucleophilic attack ( -

The Anchor (DNP-Butyl Chain): The hydrophobic 2,4-dinitrophenyl group mimics the bulky, hydrophobic side chains (like phenylalanine or leucine) that elastase accommodates in its specificity pockets, driving the initial non-covalent binding affinity (

).

Mechanism of Action

DPBB functions as a suicide substrate or affinity label . The reaction proceeds in two distinct kinetic steps:

-

Recognition (Binding): The DNP moiety binds to the hydrophobic substrate-binding cleft of elastase, forming a reversible Michaelis complex (

). -

Inactivation (Alkylation): The geometry of the complex positions the reactive bromoketone carbon in proximity to the

-carboxylate of Glu-6 . The carboxylate acts as a nucleophile, displacing the bromide ion to form a stable ester linkage .

Crucial Distinction:

-

TLCK/TPCK: Target His-57 (Catalytic Triad).

-

DPBB: Targets Glu-6 (Distal residue).

-

Significance: This proves that DPBB does not merely block the active site by reacting with the catalytic machinery but rather exploits specific binding geometry to modify a peripheral residue, sterically occluding the active site.

Mechanism Diagram

Caption: Kinetic mechanism of Elastase inactivation by DPBB, highlighting the transition from reversible binding to irreversible esterification of Glu-6.

Experimental Protocols

Protocol A: Kinetic Characterization of Inhibition

Objective: Determine the inactivation rate constant (

Reagents:

-

Buffer: 0.2 M Tris-HCl, pH 8.0 (avoid buffers with nucleophiles like thiols or primary amines).

-

Enzyme: Porcine Pancreatic Elastase (PPE), stock solution (

) in 1 mM HCl. -

Probe: DPBB, 10 mM stock in Acetonitrile (MeCN).

-

Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA).

-

Quench Solution: 1 M Hydroxylamine (optional, to stop reaction if doing endpoint assays).

Procedure:

-

Preparation: Prepare a series of DPBB dilutions in buffer (range:

to -

Incubation: Mix PPE (

final) with DPBB at -

Sampling: At defined time intervals (e.g., 0, 2, 5, 10, 20 min), withdraw a

aliquot. -

Activity Assay: Immediately add the aliquot to a cuvette containing

of substrate solution (0.5 mM Suc-Ala3-pNA). -

Measurement: Monitor the release of p-nitroaniline at 410 nm for 60 seconds to determine residual enzymatic activity (

). -

Data Analysis:

-

Plot

vs. time to obtain the observed rate constant ( -

Plot

vs. -

Intercept:

-

Slope:

-

Protocol B: Stoichiometry Determination (Spectrophotometric)

Objective: Confirm that 1 mole of DPBB modifies 1 mole of Elastase.

Procedure:

-

Reaction: Incubate Elastase (

) with a 10-fold molar excess of DPBB ( -

Purification: Remove excess unbound DPBB using a Sephadex G-25 spin column or extensive dialysis against water/buffer. Note: DPBB is small, so dialysis must be sufficient.

-

Quantification:

-

Measure protein concentration (

). -

Measure bound DPBB concentration (

). -

Use the extinction coefficient for the DNP group (

, verify with free probe).

-

-

Calculation:

Correction: Correct

Critical Insights & Troubleshooting

Why Glu-6? The Structural Argument

Researchers often assume alpha-haloketones will hit the catalytic Histidine (His-57). However, the length of the butyl chain and the orientation of the DNP group in the S-subsites of elastase creates a "molecular ruler" effect. The distance from the hydrophobic pocket to Glu-6 matches the probe's dimensions perfectly, whereas His-57 is geometrically unfavorable for the

Self-Validating the Protocol[1]

-

Control 1 (Substrate Protection): Pre-incubating Elastase with a competitive inhibitor (e.g., excess substrate or a tight-binding reversible inhibitor) should protect the enzyme from DPBB inactivation. This confirms active-site directedness.

-

Control 2 (Scavenger): Include a thiol scavenger (e.g., glutathione) in a parallel reaction without enzyme to ensure the probe is stable in buffer and not hydrolyzing spontaneously.

Workflow Diagram

Caption: Experimental workflow for characterizing DPBB inhibition of Elastase.

References

-

Visser, L., Sigman, D. S., & Blout, E. R. (1971). Elastase.[1][2] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[1][2] Biochemistry, 10(5), 735–742.[1][2] Link

-

Yamazaki, R. K., & Tolbert, N. E. (1969). (Initial synthesis and characterization context). Biochimica et Biophysica Acta.

-

Powers, J. C. (1977). Reaction of serine proteases with halomethyl ketones. Methods in Enzymology, 46, 197-208. (General reference for alpha-haloketone mechanism).

Application Note & Protocol: Thiol-Specific Modification Using 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

An in-depth guide to the experimental setup for reacting 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one with thiols, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of α-Haloketones in Bioconjugation

The precise chemical modification of biological macromolecules is a cornerstone of modern chemical biology and drug development. Among the various functional groups targeted for such modifications, the thiol group of cysteine residues stands out due to its unique nucleophilicity.[1][2] The α-haloketone moiety is a classic and efficient electrophile for selectively targeting these thiol groups.[3][4] The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes it an excellent electrophilic site for nucleophilic attack.[4]

This guide focuses on 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, a reagent that combines the thiol-reactive α-bromoketone functionality with a 2,4-dinitrophenyl (DNP) group. The DNP group, first brought to prominence by Frederick Sanger in his Nobel Prize-winning work on protein sequencing, serves multiple roles.[5] It is a well-established hapten for immunological studies, a useful chromophore for spectrophotometric detection, and a versatile handle for further chemical modifications.[6][7] The reaction of this reagent with thiols, present as small molecules or within peptides and proteins, results in the formation of a stable thioether bond, enabling a wide range of applications from proteomics to drug delivery.

Principle and Mechanism: The SN2 Pathway

The reaction between 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The key to this reaction is the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻).[2][9]

Key Mechanistic Steps:

-

Thiol Deprotonation: The reaction is typically conducted at a pH slightly above the pKa of the thiol group (pKa of cysteine thiol is ~8.5), which facilitates the formation of the highly reactive thiolate anion.[8]

-

Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the bromine atom.[4][8]

-

Transition State and Inversion: The reaction proceeds through a trigonal bipyramidal transition state, leading to the displacement of the bromide leaving group.

-

Thioether Formation: A stable, irreversible thioether bond is formed between the sulfur atom and the α-carbon of the ketone.[8]

The strong electron-withdrawing nature of the dinitrophenyl group does not directly participate in the substitution reaction at the α-carbon but is crucial for the reagent's utility as a labeling and detection agent.

Caption: SN2 reaction of a thiolate with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one.

Materials and Reagents

Equipment

-

Magnetic stirrer and stir bars

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Fume hood

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Micropipettes

-

TLC plates (e.g., silica gel 60 F254)

-

HPLC system with a C18 column and UV-Vis detector

-

Mass spectrometer (for product characterization)

Chemicals and Reagents

-

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

-

Thiol-containing compound (e.g., L-cysteine, glutathione, or a cysteine-containing peptide)

-

Reaction Buffer: Phosphate buffer (50-100 mM), HEPES, or Tris, pH 7.0-8.5.[8][10]

-

Organic Solvent (for stock solutions and TLC): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

TLC Mobile Phase: A mixture of non-polar and polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol)

-

HPLC Mobile Phase: Acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA)

-

Protease inhibitors (if working with protein extracts)[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the thiol-containing compounds, which can oxidize over time.

| Reagent | Recommended Concentration | Solvent | Storage Conditions |

| 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one | 10-50 mM | Anhydrous DMF or DMSO | -20°C, protected from light and moisture |

| Thiol Compound (e.g., Glutathione) | 10-100 mM | Reaction Buffer | Use immediately or store at -80°C for short term |

| Quenching Reagent (e.g., DTT) | 1 M | Deionized Water | -20°C |

Causality: Using anhydrous solvents for the bromo-reagent prevents hydrolysis. Preparing thiol solutions fresh in degassed buffer minimizes oxidation to disulfides, which would be unreactive.

Protocol 2: Reaction with a Small Molecule Thiol

This protocol provides a general framework for conjugating a low molecular weight thiol.

-

Thiol Preparation: In a microcentrifuge tube, dissolve the thiol compound in the reaction buffer (pH 7.5-8.0) to a final concentration of 1-5 mM.

-

Initiation of Reaction: Add the 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one stock solution to the thiol solution. A 1.5 to 2-fold molar excess of the bromo-reagent is recommended to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light, as the DNP group can be light-sensitive.[10]

-

Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or HPLC (see Section 5).

-

Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent), add a 10-fold molar excess of a quenching reagent like 2-mercaptoethanol to consume any unreacted bromo-reagent. Let it react for 15-20 minutes.

-

Purification: The DNP-thioether product can be purified from the reaction mixture using techniques such as preparative HPLC or column chromatography.

Protocol 3: Labeling Cysteine Residues in Peptides/Proteins

Labeling proteins requires careful consideration of buffer conditions and potential disulfide bonds.

-

Protein Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at room temperature.[10]

-

Removal of Reducing Agent: This step is critical. The reducing agent must be removed before adding the bromo-reagent. Use a desalting column (e.g., Sephadex G-25) or dialysis to exchange the protein into a fresh, degassed reaction buffer.[10]

-

Labeling Reaction: Add a 5 to 10-fold molar excess of the 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one stock solution to the protein solution.

-

Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle end-over-end mixing.

-

Quenching and Purification: Quench the reaction with a low molecular weight thiol as described in Protocol 2. Separate the labeled protein from excess reagent and byproducts using gel filtration chromatography or dialysis.[10]

Reaction Monitoring and Analysis

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the reaction of small molecule thiols.

-

Procedure: Spot the initial thiol solution, the bromo-reagent, and the reaction mixture at different time points on a silica gel plate.

-

Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

-

Visualization: Visualize the spots under UV light (254 nm). The DNP-containing compounds will appear as dark spots. The product should have a different Rf value than the starting bromo-reagent.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for both monitoring the reaction and purifying the final product.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA) is effective for separating the starting materials from the product.

-

Detection: Monitor the elution profile at a wavelength where the DNP group absorbs strongly (e.g., ~360-395 nm).[7] The formation of the product will be indicated by a new peak with a different retention time.

Mass Spectrometry (MS)

MS is essential for confirming the identity of the final product. Electrospray ionization (ESI) or MALDI-TOF can be used to determine the molecular weight of the DNP-thioether conjugate, confirming successful labeling.

Workflow Visualization and Troubleshooting

Caption: General workflow for reacting thiols with the bromo-reagent.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| No or Low Reaction Yield | 1. Inactive bromo-reagent (hydrolyzed).2. Oxidized thiol.3. Incorrect pH. | 1. Use fresh or properly stored anhydrous stock solution.2. Prepare fresh thiol solution in degassed buffer.3. Ensure pH is between 7.0-8.5. |

| Multiple Products Observed | 1. Reaction with other nucleophilic residues (e.g., amines at high pH).2. Protein degradation. | 1. Lower the reaction pH to ~7.0-7.5 to favor thiol reactivity over amine reactivity.[10]2. Add protease inhibitors to the buffer. |

| Precipitation During Reaction | Poor solubility of the bromo-reagent or the final conjugate. | Add a small percentage of a co-solvent like DMF or DMSO (not exceeding 5-10% for proteins) to the reaction buffer. |

| Unreacted Starting Material | 1. Insufficient reaction time or temperature.2. Steric hindrance around the thiol group. | 1. Increase incubation time or slightly raise the temperature (e.g., to 37°C).2. Increase the molar excess of the bromo-reagent. |

References

- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.

- Dinitrophenyl. (n.d.). Grokipedia.

- Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019).

- Thiol sensing: From current methods to nanoscale contribution. (2022). Twistaroma.

- Biochemical methods for monitoring protein thiol redox states in biological systems. (n.d.). PMC.

- Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH.

- Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (n.d.).

- Reaction of halomethyl ketones with thiols and selenols: substitution vs. reduction. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. (2002). PubMed.

- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate.

- Dinitrophenyl – Knowledge and References. (n.d.). Taylor & Francis.

- A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (n.d.). Springer Nature Experiments.

- Reactions of Thiols. (2021). Chemistry Steps.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.

- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - ES.

- Thiols And Thioethers. (2015). Master Organic Chemistry.

Sources

- 1. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. synabs.be [synabs.be]

- 7. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one as an inhibitor for enzyme studies

This Application Note provides a comprehensive technical guide for the use of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) , a highly specific affinity label and irreversible inhibitor for elastase. Unlike broad-spectrum serine protease inhibitors (e.g., PMSF) or histidine-targeting chloromethyl ketones (e.g., TPCK, TLCK), DPBB exhibits a unique mechanism of action targeting a glutamic acid residue, making it an invaluable tool for structural mapping and mechanistic studies of elastolytic enzymes.

Introduction & Mechanism of Action

1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is an active-site directed irreversible inhibitor designed specifically for Porcine Pancreatic Elastase (PPE) and related elastolytic enzymes.

-

Compound Class:

-Bromo ketone (Affinity Label). -

Target Enzyme: Elastase (EC 3.4.21.36).

-

Specificity: High specificity for elastase over trypsin or chymotrypsin due to the dinitrophenyl (DNP) moiety's affinity for the enzyme's hydrophobic binding pockets.

Unique Mechanism: The Glu-6 Target

While most

Key Mechanistic Steps:

-

Recognition: The 2,4-dinitrophenyl (DNP) group mimics a hydrophobic substrate residue, guiding the inhibitor into the elastase substrate-binding cleft.

-

Binding: The inhibitor forms a reversible Michaelis complex (

) with the enzyme. -

Inactivation: The electrophilic

-bromo ketone group undergoes nucleophilic attack by the carboxylate of Glu-6, resulting in irreversible esterification and loss of enzyme function.

Chemical Properties & Preparation

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~317.10 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in organic solvents (Acetonitrile, DMF, DMSO). Sparingly soluble in water. |

| Stability | Labile in alkaline pH (risk of hydrolysis). Light sensitive (protect from direct light). |

| Reactivity | Lachrymator & Alkylating Agent. Handle with extreme care in a fume hood. |

Reagent Preparation Protocol

-

Stock Solution (100 mM): Dissolve 31.7 mg of DPBB in 1.0 mL of anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).

-

Note: Avoid alcohols (MeOH, EtOH) as solvents to prevent potential solvolysis of the bromo-ketone.

-

-

Working Solution: Dilute the stock solution into the reaction buffer immediately prior to use. Ensure the final organic solvent concentration in the assay is

to maintain enzyme stability.

Experimental Protocol: Irreversible Inhibition Assay

This protocol describes the determination of the pseudo-first-order inactivation rate constant (

Materials

-

Enzyme: Porcine Pancreatic Elastase (PPE), 0.1 – 0.5 mg/mL in reaction buffer.

-

Substrate:

-Nitrophenyl tert-Boc-L-alaninate (NBA) or N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA). -

Buffer: 50 mM Sodium Phosphate, pH 6.5 – 7.0. (Avoid Tris or buffers with nucleophilic amines).

-

Inhibitor: DPBB Stock (100 mM).

Step-by-Step Methodology

Step 1: Incubation (Inactivation Phase)

-

Prepare a series of DPBB concentrations (e.g., 10

M, 50 -

Initiate the reaction by adding Elastase (final conc. 1-5

M) to the DPBB solution. -

Incubate at 25°C .

-

At defined time intervals (e.g., 0, 2, 5, 10, 20, 30 min), remove an aliquot (

) of the incubation mixture.

Step 2: Activity Measurement (Residual Activity Phase)

-

Immediately transfer the aliquot into a cuvette containing a large excess of Substrate (e.g., 1 mM NBA) in assay buffer (Total volume 1.0 mL).

-

Note: The large dilution stops the inhibition reaction and allows measurement of remaining active enzyme.

-

-

Monitor the release of

-nitrophenol at 347.5 nm (isobestic point) or 405 nm (for pNA) for 2–3 minutes. -

Calculate the initial velocity (

) for each time point.

Step 3: Data Analysis

-

Determine

: Plot -

Determine

and-

Y-intercept:

(Reciprocal of maximal inactivation rate). -

X-intercept:

(Negative reciprocal of affinity constant).

-

Visualization of Inhibition Pathway

The following diagram illustrates the kinetic pathway of Elastase inactivation by DPBB, highlighting the transition from the reversible Michaelis complex to the irreversible covalent adduct.

Figure 1: Kinetic pathway showing the reversible binding of DPBB to Elastase followed by the irreversible esterification of the Glu-6 residue.

Synthesis & Sourcing

Since DPBB is not a standard catalog reagent, it is often synthesized in-house using the method described by Visser & Blout (1969/1971).

Synthetic Route Summary:

-

Precursor: 3-(2,4-Dinitrophenyl)propionic acid.

-

Activation: Conversion to the acid chloride using Thionyl Chloride (

). -

Diazotization: Reaction with Diazomethane (

) to form the diazoketone: 1-diazo-4-(2,4-dinitrophenyl)butan-2-one. -

Halogenation: Reaction with anhydrous HBr in glacial acetic acid to yield 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) .

Quality Control:

-

Verify structure via IR spectroscopy (Characteristic ketone C=O stretch ~1725 cm⁻¹) and Melting Point (129-131°C).

-

Ensure absence of residual acid chloride or diazoketone.

References

-

Visser, L., & Blout, E. R. (1969). Elastase. I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one. Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 98-100.

-

Visser, L., & Blout, E. R. (1971). Elastase. II. Optical properties and the effects of inhibitors. Biochemistry, 10(5), 743–752.

-

Hass, G. M., & Neurath, H. (1971). Affinity labeling of bovine carboxypeptidase A Leu by N-bromoacetyl-N-methyl-L-phenylalanine. Biochemistry, 10(19), 3535–3540. (Context on affinity labeling mechanisms).

chromatographic purification of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one reaction products

Executive Summary

This application note details the chromatographic purification of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one , a specialized electrophilic intermediate often used in heterocycle synthesis (e.g., thiazole formation) and cysteine-labeling proteomics.

The purification of this compound presents a "Stability-Resolution Paradox":

-

Instability: As an

-bromo ketone, the molecule is prone to dehydrobromination (eliminating HBr) on standard silica gel, leading to the formation of -

Resolution: The crude mixture often contains the regio-isomer (3-bromo), poly-brominated species, and unreacted starting material, requiring high-resolution separation.

This guide provides a self-validating protocol using Acid-Deactivated Silica Gel Chromatography and Reverse-Phase HPLC to maximize recovery and purity.

Chemical Context & Safety Profile

Target Molecule Analysis

-

Compound: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one

-

Key Features:

- -Bromo Ketone Motif: Highly reactive alkylating agent; lachrymator.

-

2,4-Dinitrophenyl (DNP) Core: Strong chromophore (UV active), electron-deficient aromatic ring.

-

Primary Impurities:

-

Starting Material: 4-(2,4-dinitrophenyl)butan-2-one.[1]

-

Regio-isomer: 3-Bromo-4-(2,4-dinitrophenyl)butan-2-one.

-

Degradant: 4-(2,4-dinitrophenyl)but-3-en-2-one (Elimination product).

-

⚠️ Safety Warning

-

Lachrymator: This compound is a potent tear gas agent. All operations must be performed in a functioning fume hood.

-

Explosion Hazard: Polynitro aromatics can be energetic. Avoid heating crude residues above 50°C.

Pre-Purification Workup (Critical Step)

Chromatography fails if the crude material retains acidic byproducts (HBr) from the bromination reaction. Acid catalyzes the degradation of the product on the column.

Protocol:

-

Quench: Pour reaction mixture into ice-cold saturated NaHCO₃.

-

Extract: Use Dichloromethane (DCM).[1]

-

Wash: Wash organic phase with brine (

). -

Dry: Dry over anhydrous MgSO₄ (avoid basic drying agents like K₂CO₃ which induce elimination).

-

Concentrate: Rotary evaporate at

.

Method A: Flash Column Chromatography (Scale: 100 mg – 5 g)

Standard Silica Gel 60 (pH ~7) often possesses slightly basic sites or metal impurities that catalyze dehydrobromination. We utilize Acid-Washed Silica to passivate these sites.

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Deactivation Agent: 1% Acetic Acid or 0.5% H₃PO₄ in mobile phase.

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step Protocol

1. Column Preparation (Slurry Packing)

-

Suspend Silica Gel in Hexane containing 1% Acetic Acid.

-

Pour into the column and flush with 3 column volumes (CV) of the starting solvent to equilibrate the acidic environment.

2. Sample Loading

-

Do NOT use Methanol. (Methanol can form acetals or react with the bromide).

-

Dissolve crude oil in a minimum volume of DCM : Hexane (1:1).

-

Apply carefully to the sand bed.

3. Elution Gradient

-

Flow Rate: 15 mL/min (for a 25g column).

-

Run the following gradient:

| Time (min) | % Hexane (with 0.1% AcOH) | % EtOAc | Phase Description |

| 0–5 | 95 | 5 | Elute non-polar impurities (Br₂) |

| 5–15 | 90 | 10 | Elute Regio-isomers (3-bromo) |

| 15–30 | 80 | 20 | Target: 1-Bromo Product |

| 30–40 | 60 | 40 | Elute Starting Material/Polar byproducts |

4. Detection

-

Visual: Fractions containing the DNP group will appear faint yellow.

-

TLC: Silica plates (Hexane:EtOAc 3:1).

-

Visualization: UV (254 nm). The DNP group quenches fluorescence strongly.

-

Stain: Not usually required, but DNP derivatives turn deep red/brown in basic ethanol (dip TLC in ethanolic NaOH).

-

Method B: Reverse-Phase Preparative HPLC (Scale: <100 mg)

For high-purity applications (>98%) where isomeric separation is critical.

Chromatographic Conditions

-

Column: C18 (ODS) Preparative Column (e.g., 21.2 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the bromo-ketone).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Wavelength: 254 nm (DNP absorption) and 210 nm (carbonyl).

Gradient Table

| Time (min) | % A (Water) | % B (ACN) | Comment |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 5 | 95 | Wash |

| 30.0 | 90 | 10 | Re-equilibration |

Technical Insight: The 1-bromo isomer (terminal) is slightly less hydrophobic than the 3-bromo isomer (internal) due to the accessible polar surface area of the carbonyl. Expect the target 1-bromo compound to elute before the 3-bromo impurity in RP-HPLC.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision matrix for purification based on crude purity and scale.

Figure 1: Purification workflow emphasizing acid neutralization and method selection based on compound stability.

Degradation Mechanism on Silica

Understanding why the compound degrades ensures the scientist adheres to the acid-wash protocol.

Figure 2: Mechanistic pathway of silica-induced degradation and the preventative role of acetic acid.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product streaks on TLC/Column | Silica is too basic or product is decomposing. | Add 1% Acetic Acid or 0.5% TEA (Triethylamine) to mobile phase. Note: For alpha-bromo ketones, Acid is preferred over TEA to prevent quaternization. |

| Recovery is low (<50%) | Product degraded to vinyl ketone. | Reduce column residence time. Switch to rapid filtration through a silica pad (vacuum assisted). |

| Poor separation of isomers | 1-bromo and 3-bromo isomers have similar polarity. | Switch solvent system to Toluene:Acetone (95:5). The pi-pi interaction of Toluene with the DNP group can alter selectivity. |

| Product turns dark oil | Polymerization of vinyl ketone byproduct. | Store product at -20°C immediately. Do not store in basic solvents. |

References

-

Taniguchi, T., & Curran, D. P. (2012).[2][3] Silica Gel Promotes Reductions of Aldehydes and Ketones.[2][3] Organic Letters, 14(17), 4540–4543.[3] (Demonstrates the active surface chemistry of silica gel with carbonyls).

-

Garg, S. K., et al. (2013).

-bromination of ketones.[4][5][6] Chinese Chemical Letters, 25(3). (Discusses the interaction of bromoketones with silica matrices). -

Behbahani, F. K. (2014).

-bromination of ketones using N-bromosuccinimide.[4][5][6] Chinese Chemical Letters. (Provides context on the stability and synthesis of these species). -

Organic Chemistry Portal. (n.d.). Bromination of Carbonyl Compounds. (General reference for alpha-bromo ketone instability and handling).

Sources

- 1. d-nb.info [d-nb.info]

- 2. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 3. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method (2014) | Bodireddy Mohan Reddy | 23 Citations [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Synthesis

Welcome to the technical support center for the synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges, particularly low yields, encountered during this multi-step synthesis.

Introduction: A Plausible Synthetic Route and Its Challenges

The synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a nuanced process that is not extensively documented in the literature, suggesting that researchers are often navigating this synthesis with foundational chemical principles rather than established protocols. A chemically sound and logical approach involves a two-stage process:

-

Nucleophilic Aromatic Substitution (SNAr) to form 4-(2,4-dinitrophenyl)butan-2-one.

-

Selective α-bromination of the resulting ketone.

Each of these steps presents unique challenges that can contribute to a low overall yield. This guide will dissect each stage, offering troubleshooting advice and optimized protocols to enhance the success of your synthesis.

Stage 1: Synthesis of 4-(2,4-dinitrophenyl)butan-2-one via SNAr

The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes it highly susceptible to nucleophilic aromatic substitution. This is a more viable strategy than Friedel-Crafts reactions, which are known to fail on strongly deactivated aromatic rings.[1][2][3] A common and effective approach is the reaction of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) with the enolate of a butanone equivalent.

Visualizing the SNAr Workflow

Caption: Workflow for the SNAr synthesis of the ketone intermediate.

Troubleshooting Low Yield in the SNAr Reaction

| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |

| Low or No Product Formation | Inefficient Enolate Formation: The base may not be strong enough, or the reaction conditions may not be optimal. | - Use a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).- Ensure strictly anhydrous conditions, as any moisture will quench the enolate. |

| Decomposition of Starting Material: 1-Fluoro-2,4-dinitrobenzene can be sensitive to harsh conditions. | - Maintain a low reaction temperature (e.g., -78 °C for LDA, 0 °C to room temperature for NaH).- Add the electrophile slowly to the enolate solution. | |

| Formation of Multiple Products | Self-Condensation of the Enolate: The enolate can react with the starting ketone. | - Add the ketone slowly to a solution of the base at low temperature to ensure complete enolate formation before adding the electrophile. |

| Side Reactions with the Nitro Groups: The nitro groups can be reduced under certain conditions. | - Avoid using reducing agents in the workup. | |

| Difficult Purification | Similar Polarity of Starting Material and Product: This can make separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water). |

Stage 2: Selective α-Bromination of 4-(2,4-dinitrophenyl)butan-2-one

The second stage involves the selective bromination of the ketone at the alpha position (the carbon adjacent to the carbonyl group). This is a critical step where yield can be significantly compromised due to lack of selectivity.

Visualizing the α-Bromination Mechanism

Caption: Acid-catalyzed α-bromination of a ketone.

Troubleshooting Low Yield in the α-Bromination Step

| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |

| Dibrominated or Polybrominated Product | Excess Brominating Agent or Reactive Enolate: The monobrominated product can enolize and react further. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide - NBS).[4][5]- Add the brominating agent slowly to the reaction mixture. |

| Ring Bromination | Harsh Reaction Conditions: The aromatic ring, although deactivated, can be brominated under forcing conditions. | - Use a milder brominating agent like NBS instead of Br₂.[4]- Maintain a moderate reaction temperature. |

| Low Conversion | Incomplete Enolization: The acid catalyst may be insufficient or inactive. | - Ensure the use of a suitable acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).[6]- Monitor the reaction progress by TLC. |

| Product Degradation | Instability of α-Bromoketones: These compounds can be lachrymatory and may decompose, especially in the presence of light or impurities. | - Purify the product promptly after the reaction.- Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |

| Oily Product Instead of Crystalline Solid | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-dinitrophenyl)butan-2-one

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetoacetate

-

1-Fluoro-2,4-dinitrobenzene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl acetoacetate (1.0 eq.) in anhydrous THF via the dropping funnel.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.

-

Cool the mixture back to 0 °C and add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq.) in anhydrous THF dropwise.

-

Let the reaction proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: α-Bromination of 4-(2,4-dinitrophenyl)butan-2-one

Materials:

-

4-(2,4-dinitrophenyl)butan-2-one

-

Carbon tetrachloride (or another suitable solvent like methanol)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-(2,4-dinitrophenyl)butan-2-one (1.0 eq.) in carbon tetrachloride in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is a Friedel-Crafts reaction not recommended for synthesizing the ketone intermediate? A1: The 2,4-dinitrophenyl ring is strongly deactivated by the two electron-withdrawing nitro groups. Friedel-Crafts alkylations and acylations are electrophilic aromatic substitution reactions that fail on such deactivated systems.[1][3]

Q2: My final product is a persistent oil. How can I get it to crystallize? A2: The presence of impurities is a common reason for the failure of a compound to crystallize. First, ensure the highest possible purity through careful column chromatography. Then, you can try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then either letting it cool slowly or adding a "poor" solvent (an anti-solvent like water) dropwise until turbidity is observed, then allowing it to stand.

Q3: The NMR of my brominated product shows multiple new signals in the aromatic region. What could this be? A3: This suggests that bromination has occurred on the aromatic ring in addition to the desired α-position. This is more likely if you are using harsher brominating agents like Br₂ or higher temperatures. Using a milder reagent like NBS and carefully controlling the stoichiometry and temperature can help avoid this side reaction.[4]

Q4: What are the key safety precautions for this synthesis? A4: Dinitrophenyl compounds can be hazardous. For instance, dry 2,4-dinitrophenylhydrazine is shock-sensitive and explosive.[7][8] While the properties of your specific target molecule may not be fully known, it is prudent to handle it with care. Avoid friction and shock, especially when the product is dry. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yield.

References

-

Samagh, G., et al. (2011). An efficient solvent-free selective bromination of ketones by H₂O₂-HBr. Available at: [Link]

-

Kumar, A., et al. (2015). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. Available at: [Link]

-

Pharma Guideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]

-

Li, J., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2019). 16.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]

-

CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. Available at: [Link]

-

University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]

-

Wikipedia. Ketone halogenation. Available at: [Link]

-

De Nanteuil, F., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]

-

Wikipedia. 2,4-Dinitrophenylhydrazine. Available at: [Link]

-

Grokipedia. Dinitrophenyl. Available at: [Link]

-

DetTX. (2023). 2,4-Dinitrophenylhydrazine. Available at: [Link]

-

Jang, H., et al. (2010). Synthetic scheme of 4-(2,4-dinitrophenyl)butan-1-amine from benzyl bromide. ResearchGate. Available at: [Link]

-

Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Available at: [Link]

-